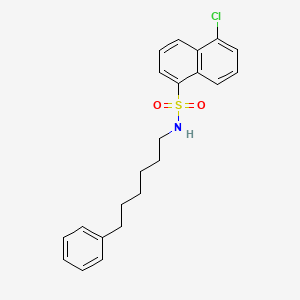

5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SC-9 implique la réaction du chlorure de 5-chloro-1-naphtalènesulfonyle avec la 6-phénylhexylamine . La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane sous atmosphère inerte pour empêcher l'oxydation. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées jusqu'à ce que la réaction soit terminée .

Méthodes de production industrielle

La production industrielle de SC-9 suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

SC-9 subit plusieurs types de réactions chimiques, notamment :

Oxydation : SC-9 peut être oxydé en présence de puissants oxydants.

Réduction : Les réactions de réduction peuvent se produire dans des conditions spécifiques en utilisant des agents réducteurs.

Substitution : SC-9 peut participer à des réactions de substitution, en particulier à des substitutions nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l'hydroxyde de sodium ou le tert-butylate de potassium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .

Applications de la recherche scientifique

SC-9 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme standard en chimie analytique.

Biologie : Utilisé dans des études impliquant l'activation de la protéine kinase C et les voies de transduction du signal.

Médecine : Investigué pour ses effets thérapeutiques potentiels dans les maladies où la protéine kinase C est impliquée.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

SC-9 exerce ses effets en activant la protéine kinase C en présence d'ions calcium . La protéine kinase C est une famille d'enzymes qui jouent un rôle crucial dans divers processus cellulaires, notamment la croissance cellulaire, la différenciation et l'apoptose. SC-9 se lie au domaine régulateur de la protéine kinase C, ce qui entraîne son activation et la phosphorylation subséquente des protéines cibles .

Applications De Recherche Scientifique

Pharmaceutical Development

5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its role is particularly prominent in developing drugs that target specific biological pathways. Research has indicated that this compound acts as an activator of protein kinase C, which is crucial for various cellular functions and signaling pathways. By modulating this pathway, SC-9 can influence the development of drugs aimed at treating conditions related to protein kinase C dysregulation, such as cancer and cardiovascular diseases .

Biochemical Research

In biochemical studies, this compound has been employed to investigate enzyme inhibition and receptor binding. It has been shown to stimulate hexose transport activity in mouse fibroblasts, highlighting its potential as a tool for studying the molecular mechanisms underlying protein kinase C activity . Furthermore, it aids researchers in understanding complex biochemical interactions and pathways that are critical for cellular function.

Diagnostic Applications

The compound is also being explored for its potential in diagnostic applications. Its ability to enhance the detection of specific biochemical markers makes it a candidate for formulating diagnostic agents. This capability is particularly relevant in identifying diseases where protein kinase C plays a pivotal role . The specificity of SC-9 in binding to certain proteins could lead to advancements in early disease detection methodologies.

Material Science

In material science, this compound is being investigated for creating specialized materials with unique properties such as enhanced thermal stability and chemical resistance. These materials are valuable in various industrial processes where durability and performance under extreme conditions are required .

Environmental Monitoring

The compound has found applications in environmental monitoring through the development of sensors designed to detect pollutants. Its chemical properties allow it to interact with harmful substances effectively, providing accurate measurements essential for environmental protection efforts . This application underscores the compound's versatility beyond traditional laboratory settings.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound across different applications:

Mécanisme D'action

SC-9 exerts its effects by activating protein kinase C in the presence of calcium ions . Protein kinase C is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. SC-9 binds to the regulatory domain of protein kinase C, leading to its activation and subsequent phosphorylation of target proteins .

Comparaison Avec Des Composés Similaires

Composés similaires

N-(6-phénylhexyl)-5-chloro-1-naphtalènesulfonamide (NCM 119) : Un autre activateur de la protéine kinase C avec une structure et une fonction similaires.

Esters de phorbol : De puissants activateurs de la protéine kinase C mais avec des structures chimiques et des mécanismes d'action différents.

Unicité

SC-9 est unique en raison de son activation spécifique de la protéine kinase C en présence d'ions calcium, ce qui le distingue d'autres activateurs qui peuvent ne pas nécessiter de calcium pour l'activation .

Activité Biologique

5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide, also known as SC-9, is a compound that has garnered attention for its biological activity, particularly in relation to protein kinase C (PKC) activation and various cellular functions. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Protein Kinase C Activation

SC-9 acts as a potent activator of Ca2+-activated, phospholipid-dependent protein kinase (PKC). It mimics the action of phosphatidylserine, an endogenous factor necessary for PKC activation. The compound stimulates hexose transport activity in mouse fibroblasts, indicating its role in regulating cellular functions through PKC activation .

Calcium Dependency

The activation of myosin light chain phosphorylation by SC-9 is dependent on calcium ions. Kinetic studies show that the Km value for PKC activated by SC-9 is significantly lower than that of PKC activated by phosphatidylserine, suggesting a higher affinity for substrate myosin light chain . The Vmax value for SC-9 is also noted to be lower than that with phosphatidylserine, indicating differences in efficacy between these activators .

Research Findings and Case Studies

A variety of studies have explored the biological activity of SC-9 and its derivatives. Below is a summary table of key findings:

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : To assess the physiological relevance of SC-9's effects observed in vitro.

- Mechanistic Studies : To elucidate the detailed pathways through which SC-9 exerts its biological effects.

- Therapeutic Applications : Exploring the potential use of SC-9 and its analogs in treating metabolic disorders or cancers.

Propriétés

IUPAC Name |

5-chloro-N-(6-phenylhexyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO2S/c23-21-15-8-14-20-19(21)13-9-16-22(20)27(25,26)24-17-7-2-1-4-10-18-11-5-3-6-12-18/h3,5-6,8-9,11-16,24H,1-2,4,7,10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXMTDYHFPRPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145437 | |

| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102649-78-5 | |

| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.